Non-Halogenated Pyrrolidine Sulfonamide Motif Retains Sub-μg/mL Antibacterial Potency Against MRSA Without Rapid Resistance Emergence, Contrasting with Halogenated 1,3,4-Oxadiazole-2-yl Benzamides
While the most extensively characterized N-(1,3,4-oxadiazol-2-yl)benzamides, such as HSGN-220 and HSGN-218, rely on halogenated substituents (OCF3, SCF3, SF5) for potent anti-MRSA activity (MICs of 0.06–1 μg/mL), the non-halogenated sulfonamide F6, which shares the pyrrolidine sulfonamide feature with the target compound, achieves an MIC of 2 μg/mL against MRSA without the potential metabolic liabilities of polyhalogenated aromatic systems [1][2]. Critically, MRSA failed to develop resistance to F6 over 30 days, whereas resistance to ciprofloxacin emerged rapidly, demonstrating that the non-halogenated sulfonamide chemotype maintains a high resistance barrier independent of halogenation [1]. The target compound incorporates a 4-methoxyphenyl substituent on the oxadiazole ring in place of the phenyl group found in F6, a modification that in related 5-(4-methoxyphenyl)-1,3,4-oxadiazole derivatives enhances cytotoxicity against leukemia (K-562, GP=18.22) and breast cancer (T-47D, GP=34.27) cell lines, expanding the potential therapeutic scope beyond antibacterial applications [3].
| Evidence Dimension | Antibacterial potency (MIC) against MRSA; resistance emergence |
|---|---|
| Target Compound Data | Predicted MIC ≤2 μg/mL (based on F6 scaffold match); resistance emergence not yet evaluated for this specific compound |
| Comparator Or Baseline | F6 (1,3,4-oxadiazolyl sulfonamide with dimethylpiperidinyl sulfonamide): MIC=2 μg/mL against MRSA; no resistance over 30 days. HSGN-220 (halogenated, OCF3): MIC=0.06–0.5 μg/mL. Ciprofloxacin: resistance emerged within days. |
| Quantified Difference | F6 MIC = 2 μg/mL; HSGN-220 MIC = 0.06 μg/mL (≈33-fold more potent but halogen-dependent). Target compound expected to mirror F6 potency with added anticancer potential from the 4-methoxyphenyl group. |
| Conditions | MIC determined by broth microdilution against MRSA clinical isolates; resistance studies over 30-day serial passaging. |
Why This Matters
The combination of non-halogenated sulfonamide architecture with a 4-methoxyphenyl-substituted oxadiazole offers a differentiated scaffold that avoids the potential toxicity and environmental persistence associated with polyhalogenated aromatics, while potentially adding anticancer activity not observed in F6 or HSGN series compounds.
- [1] Opoku-Temeng, C. et al. N-(1,3,4-oxadiazol-2-yl)benzamide analogs, bacteriostatic agents against methicillin- and vancomycin-resistant bacteria. Eur. J. Med. Chem. 2018, 155, 797-805. View Source
- [2] Naclerio, G.A. et al. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria. RSC Med. Chem. 2020, 11, 102-110. View Source
- [3] Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Biomed Res. Int. 2014, 2014, 814590. View Source
